molecular formula C23H23BrN2O5 B11350074 2-(4-bromophenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

2-(4-bromophenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

Cat. No.: B11350074
M. Wt: 487.3 g/mol
InChI Key: UJPAXOVHNINWHW-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a bromophenoxy group, a pyridinyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-bromophenol with 2-chloropyridine in the presence of a base to form 2-(4-bromophenoxy)pyridine. This intermediate is then reacted with 3,4,5-trimethoxybenzyl chloride in the presence of a base to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE is unique due to the presence of the trimethoxyphenyl group, which may confer additional biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H23BrN2O5

Molecular Weight

487.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H23BrN2O5/c1-28-19-12-16(13-20(29-2)23(19)30-3)14-26(21-6-4-5-11-25-21)22(27)15-31-18-9-7-17(24)8-10-18/h4-13H,14-15H2,1-3H3

InChI Key

UJPAXOVHNINWHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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